molecular formula C8H13N3 B15317035 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B15317035
M. Wt: 151.21 g/mol
InChI Key: RSBNWVGONVBNSK-UHFFFAOYSA-N
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Description

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrimidine ring, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylamine
  • ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)(methyl)amine

Uniqueness

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring structure and the presence of methyl groups at the 2 and 3 positions This structural configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-6-7(2)11-5-3-4-9-8(11)10-6/h3-5H2,1-2H3,(H,9,10)

InChI Key

RSBNWVGONVBNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCNC2=N1)C

Origin of Product

United States

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